![molecular formula C22H13FO4 B2676542 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate CAS No. 449739-61-1](/img/structure/B2676542.png)
4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
The compound “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and other chemicals .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would be characterized by the presence of a coumarin core, which is a fused benzene and pyrone ring . The “4-oxo” indicates a carbonyl group at the 4-position of the coumarin ring, and the “3-phenyl” indicates a phenyl group attached at the 3-position .Chemical Reactions Analysis
The chemical reactions of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would likely be influenced by the functional groups present in the molecule. For instance, the carbonyl group might undergo nucleophilic addition reactions, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would depend on its molecular structure. For instance, the presence of a carbonyl group might increase its polarity, and the presence of a phenyl group might increase its hydrophobicity .Scientific Research Applications
- Vasorelaxant Activity : The compound’s structure suggests potential vasorelaxant properties. Preliminary in silico studies indicate that it binds with high affinity to the KCa 1.1 channel . Further investigations can explore its effects on vascular function and blood pressure regulation.
- Antibacterial Activity : In a related study, derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl were evaluated for their antimicrobial properties. Docking simulations revealed interactions with oxidoreductase enzymes, indicating potential antibacterial effects .
- Fungicidal Activity : Ester derivatives of this compound exhibited fungicidal activity against certain pathogens. Compound 2bg, in particular, displayed higher activity than the original hydroxyl derivative .
- Fast Proton-Induced Fission : Investigating fission of 238U induced by fast protons (up to 40 MeV) is relevant for radioisotope production. Protons at these energies can lead to the activation of walls and vessels around nuclear facilities. Isotope yields and cross-sections are essential parameters to consider .
- Hybrid Compound Design : Combining 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate with other molecules could yield novel hybrid compounds. Computational studies can guide the design of derivatives with improved pharmacological properties .
- Literature Review : Investigating open science dimensions related to this compound can enhance collaboration, data sharing, and transparency in research processes .
Cardiovascular Research
Antimicrobial Applications
Radioisotope Production
Medicinal Chemistry
Open Science Research
Operational Research
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would likely depend on its potential applications. For instance, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMPRIKKMUCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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